molecular formula C11H13N3O3 B14193795 1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one CAS No. 923014-41-9

1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14193795
CAS No.: 923014-41-9
M. Wt: 235.24 g/mol
InChI Key: MUJAUGDYMQMNOT-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Alkylation: The final step involves the alkylation of the benzimidazole nitrogen with 2-methylpropyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitric acid.

Major Products Formed

    Reduction: 1-(2-Methylpropyl)-6-amino-1,3-dihydro-2H-benzimidazol-2-one.

    Substitution: Various halogenated or nitrated derivatives of the benzimidazole ring.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropyl-1H-benzimidazole: Lacks the nitro group, resulting in different chemical and biological properties.

    6-Nitro-1H-benzimidazole: Lacks the 2-methylpropyl substituent, affecting its solubility and reactivity.

    1-(2-Methylpropyl)-1H-benzimidazole:

Uniqueness

1-(2-Methylpropyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both the nitro group and the 2-methylpropyl substituent. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse biological activities, making it a valuable compound for research and development.

Properties

CAS No.

923014-41-9

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

3-(2-methylpropyl)-5-nitro-1H-benzimidazol-2-one

InChI

InChI=1S/C11H13N3O3/c1-7(2)6-13-10-5-8(14(16)17)3-4-9(10)12-11(13)15/h3-5,7H,6H2,1-2H3,(H,12,15)

InChI Key

MUJAUGDYMQMNOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

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